

ONO-4057 Application Notes and Protocols for Calcium Mobilization Assay in Neutrophils

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Compound of Interest

Compound Name: ONO4057

Cat. No.: B1677316

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Introduction

ONO-4057 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1). LTB4 is a powerful lipid chemoattractant and an important mediator of inflammation, playing a crucial role in the recruitment and activation of neutrophils at sites of inflammation. By blocking the LTB4/BLT1 signaling pathway, ONO-4057 can inhibit various pro-inflammatory responses in neutrophils, including calcium mobilization, chemotaxis, and degranulation.[1][2] This document provides detailed protocols and application notes for utilizing ONO-4057 in a calcium mobilization assay in human neutrophils, a key method for characterizing the potency and mechanism of action of BLT1 antagonists.

Data Presentation

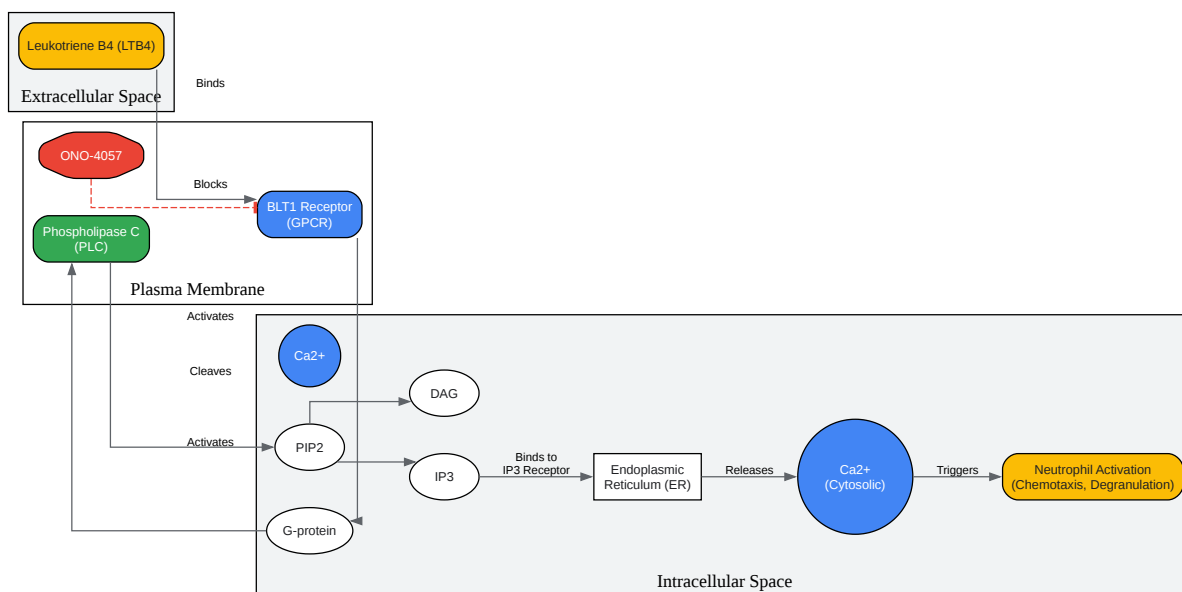
The inhibitory effects of ONO-4057 on various LTB4-induced neutrophil functions are summarized in the table below. This quantitative data highlights the potency and selectivity of ONO-4057.

Parameter	Value	Cell Type	Notes
Ki for [3H]LTB4 Binding	3.7 ± 0.9 nM	Human Neutrophils	Demonstrates high-affinity binding to the LTB4 receptor.
IC50 for LTB4-induced Calcium Mobilization	0.7 ± 0.3 µM	Human Neutrophils	Indicates potent inhibition of a key signaling event.
IC50 for LTB4-induced Aggregation	3.0 ± 0.1 µM	Human Neutrophils	Shows inhibition of neutrophil aggregation.
IC50 for LTB4-induced Chemotaxis	0.9 ± 0.1 µM	Human Neutrophils	Highlights the ability to block directed cell migration.
IC50 for LTB4-induced Degranulation	1.6 ± 0.1 µM	Human Neutrophils	Demonstrates inhibition of the release of inflammatory mediators.

Data sourced from: Prostaglandins, 1992 Oct;44(4):261-75.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway of LTB4-induced calcium mobilization in neutrophils and the point of inhibition by ONO-4057.



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LTB4 Signaling Pathway and ONO-4057 Inhibition.

Experimental Protocols

This section provides a detailed methodology for a calcium mobilization assay in human neutrophils using ONO-4057 as an inhibitor of LTB4-induced responses.

Materials

- ONO-4057
- Leukotriene B4 (LTB4)
- Fluo-4 AM
- Pluronic F-127
- Probenecid (optional)
- Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
- HEPES buffer
- Fetal Bovine Serum (FBS)
- Dimethyl sulfoxide (DMSO)
- Human neutrophils (isolated from fresh whole blood)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm

Neutrophil Isolation

Human neutrophils should be isolated from fresh venous blood of healthy donors using standard methods such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of remaining red blood cells. The final cell pellet should be resuspended in HBSS without Ca²⁺ and Mg²⁺. Cell viability should be assessed by Trypan Blue exclusion and should be >95%.

Fluo-4 AM Loading

- Prepare Loading Buffer: Prepare a fresh solution of Fluo-4 AM in HBSS (without Ca²⁺ and Mg²⁺) containing 0.02% Pluronic F-127. The final concentration of Fluo-4 AM should be between 1-5 μ M. An equal volume of 2X probenecid solution can be added to the 2X Fluo-4 AM solution to achieve a final concentration of 1-2.5 mM to inhibit dye leakage.

- **Cell Loading:** Resuspend the isolated neutrophils in the loading buffer at a concentration of $1-2 \times 10^6$ cells/mL.
- **Incubation:** Incubate the cell suspension at 37°C for 30-60 minutes in the dark.
- **Washing:** After incubation, wash the cells twice with HBSS (without Ca^{2+} and Mg^{2+}) to remove extracellular dye. Centrifuge at $300 \times g$ for 5 minutes for each wash.
- **Resuspension:** Resuspend the final cell pellet in HBSS containing Ca^{2+} and Mg^{2+} (and 20 mM HEPES, pH 7.4) to a final concentration of $1-2 \times 10^6$ cells/mL.

Calcium Mobilization Assay

- **Cell Plating:** Add 100 μL of the Fluo-4 AM-loaded neutrophil suspension to each well of a 96-well black, clear-bottom microplate.
- **ONO-4057 Incubation:** Prepare a stock solution of ONO-4057 in DMSO and dilute to desired concentrations in HBSS with Ca^{2+} and Mg^{2+} . Add the desired concentrations of ONO-4057 or vehicle (DMSO) to the wells and incubate for 10-15 minutes at 37°C.
- **Baseline Fluorescence Measurement:** Measure the baseline fluorescence intensity (Excitation: ~ 490 nm, Emission: ~ 525 nm) for a short period (e.g., 20-30 seconds) using a fluorescence plate reader.
- **LTB4 Stimulation:** Prepare a stock solution of LTB4 in ethanol and dilute to the desired concentration (e.g., a concentration that elicits a submaximal response to allow for inhibition to be observed) in HBSS with Ca^{2+} and Mg^{2+} . Add the LTB4 solution to the wells while continuously recording the fluorescence.
- **Data Acquisition:** Continue to measure the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response and its subsequent decline.

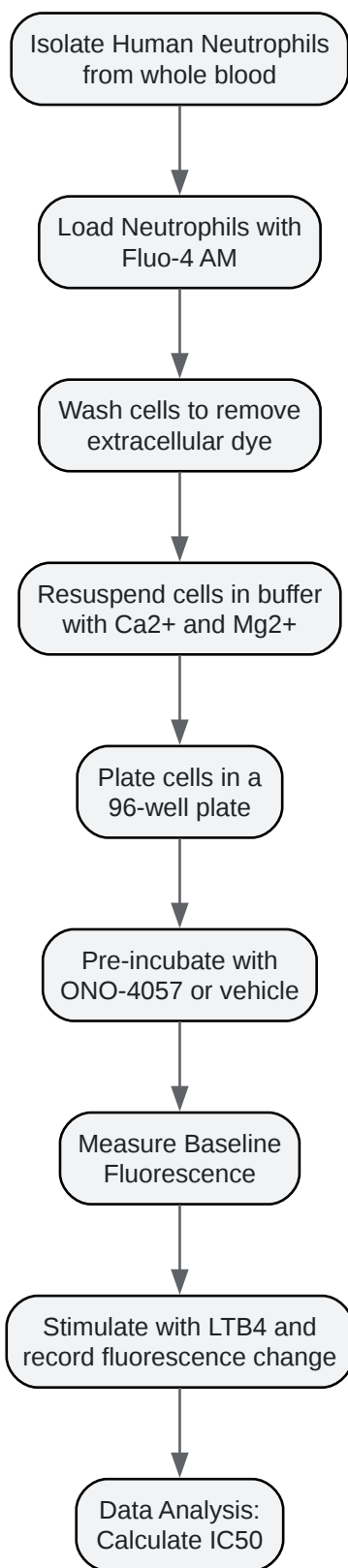
Data Analysis

- The change in intracellular calcium is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F_0) or as the change in fluorescence ($\Delta F = F - F_0$).

- The peak fluorescence response for each concentration of ONO-4057 can be determined.
- Plot the peak response against the concentration of ONO-4057 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow

The following diagram outlines the key steps in the ONO-4057 calcium mobilization assay in neutrophils.



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Workflow for Calcium Mobilization Assay.

Conclusion

The protocol described provides a robust and reliable method for assessing the inhibitory activity of ONO-4057 on LTB4-induced calcium mobilization in human neutrophils. This assay is a valuable tool for studying the pharmacology of LTB4 receptor antagonists and for screening novel anti-inflammatory compounds. The selectivity of ONO-4057 for the LTB4 receptor pathway is underscored by the lack of effect on neutrophil activation induced by other stimuli like fMLP or C5a.^[1] This makes it an excellent reference compound for such studies.

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References

- 1. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
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